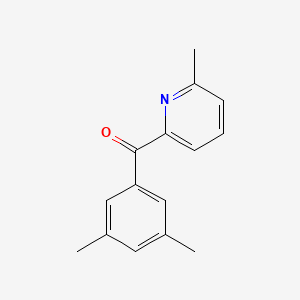

2-(3,5-Dimethylbenzoyl)-6-methylpyridine

Description

2-(3,5-Dimethylbenzoyl)-6-methylpyridine is a pyridine derivative featuring a 3,5-dimethylbenzoyl group at position 2 and a methyl substituent at position 6. This compound is synthesized via Rh(I)-catalyzed direct arylation, as demonstrated in reactions between substituted pyridines and 3,5-dimethylbenzoyl chloride, yielding products like 2-(3,5-dimethylphenyl)-6-(3-pentyl)pyridine (16% yield) under specific conditions . The methyl group at position 6 and the electron-donating dimethylbenzoyl moiety likely influence its regioselectivity and stability, as observed in related pyrimidine derivatives where substituents at position 6 alter alkylation outcomes .

Properties

IUPAC Name |

(3,5-dimethylphenyl)-(6-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-10-7-11(2)9-13(8-10)15(17)14-6-4-5-12(3)16-14/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGPAYRBLLGPAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)C2=CC(=CC(=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylbenzoyl)-6-methylpyridine typically involves the acylation of 6-methylpyridine with 3,5-dimethylbenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds via the Friedel-Crafts acylation mechanism, where the acyl group is introduced to the pyridine ring.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylbenzoyl)-6-methylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the pyridine ring, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Various electrophiles in the presence of a catalyst like AlCl3.

Major Products

Oxidation: Corresponding carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Functionalized pyridine derivatives.

Scientific Research Applications

2-(3,5-Dimethylbenzoyl)-6-methylpyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylbenzoyl)-6-methylpyridine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects on Reactivity : The methyl group at position 6 in 2-(3,5-Dimethylbenzoyl)-6-methylpyridine may hinder steric access during Rh(I)-catalyzed arylation, contributing to lower yields (16%) compared to pyrazine derivatives (31%) .

- This contrasts with electron-withdrawing groups like cyano in thiazolo-pyrimidine derivatives, which reduce nucleophilicity .

- Synthetic Complexity : Compounds with fused heterocycles (e.g., thiazolo-pyrimidine) require multi-step syntheses and exhibit moderate yields (57–68%), whereas simpler pyridine derivatives are more straightforward to functionalize .

Spectral and Physical Property Analysis

- IR Spectroscopy: The carbonyl (C=O) stretch in this compound is expected near 1700 cm⁻¹, similar to benzoyl-containing analogs. Cyano groups in related compounds (e.g., 2,219 cm⁻¹ in compound 11a) provide distinct absorption bands .

- NMR Signatures : Aromatic protons in the dimethylbenzoyl group resonate between δ 6.5–7.5 ppm, while methyl groups appear as singlets near δ 2.2–2.4 ppm. The =CH proton in benzylidene derivatives (δ 7.94 ppm) indicates conjugation with electron-withdrawing groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 386 for compound 11a) confirm molecular formulas, with fragmentation patterns reflecting stability of the benzoyl and methyl substituents .

Stability and Reactivity

- Thermal Stability: Methyl and benzoyl groups likely enhance thermal stability compared to hydroxymethyl or cyano-substituted analogs, which may decompose at lower temperatures due to labile functional groups .

- Catalytic Reactivity : The 3,5-dimethylbenzoyl group facilitates electrophilic substitution reactions, whereas steric hindrance from the 6-methyl group may reduce efficiency in metal-catalyzed couplings .

Biological Activity

2-(3,5-Dimethylbenzoyl)-6-methylpyridine (CAS No. 1187166-10-4) is a compound of interest in medicinal chemistry and biological research due to its unique structural features, which may confer various biological activities. This article delves into the biological activity of this compound, exploring its potential applications, mechanisms of action, and relevant research findings.

This compound has the molecular formula C15H15NO and a molecular weight of 239.29 g/mol. The compound features a pyridine ring substituted with a benzoyl group that contains two methyl groups in the ortho position, contributing to its chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes required for bacterial proliferation.

Anticancer Activity

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. For instance, in vitro studies demonstrated significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells . These findings position this compound as a promising lead compound for anticancer drug development.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has shown potential anti-inflammatory effects . It may act by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests a dual role in managing inflammation while potentially combating infections.

The biological effects of this compound are likely mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to inflammation and cell proliferation.

- Receptor Modulation : It might interact with receptors associated with pain and inflammation, altering their activity to reduce inflammatory responses.

Data Summary and Research Findings

| Activity Type | Mechanism of Action | Reference Source |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Inhibition of COX and LOX enzymes |

Case Studies

- Antimicrobial Study : A study conducted on various bacterial strains revealed that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Gram-positive bacteria such as Staphylococcus aureus .

- Cytotoxicity Assay : In vitro assays demonstrated that the compound had an IC50 value of approximately 13.3 µM against MCF-7 cells, indicating potent anticancer activity compared to standard chemotherapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.